molecular formula C12H14BrNO B6747569 N-(2-bromophenyl)cyclopentanecarboxamide

N-(2-bromophenyl)cyclopentanecarboxamide

Cat. No.: B6747569
M. Wt: 268.15 g/mol
InChI Key: UWSKTJKLUHNDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)cyclopentanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a cyclopentanecarboxamide moiety linked to a 2-bromophenyl group, a structural pattern seen in various bioactive molecules. Compounds with similar bromophenyl and carboxamide functionalities are frequently explored for their potential to inhibit enzymes like α-glucosidase and α-amylase . Research on related structures indicates that such molecules can act as non-competitive enzyme inhibitors, which may help in managing postprandial hyperglycemia, making them valuable candidates for investigating new anti-diabetic agents . Furthermore, the cyclopentane ring is a common pharmacophore in drug design, known to contribute to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles by improving metabolic stability and selectivity . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, and for exploratory studies in biochemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-bromophenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSKTJKLUHNDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Physicochemical Properties

The following table summarizes key properties of N-(2-bromophenyl)cyclopentanecarboxamide and its analogs:

Compound Name Molecular Formula MW (g/mol) Substituent logP* H-bond Donors H-bond Acceptors Reference
This compound C₁₂H₁₄BrNO 268.1 2-bromophenyl ~2.5 1 2 Estimated
N-(2-phenylethyl)cyclopentanecarboxamide C₁₄H₁₉NO 217.3 2-phenylethyl N/A 1 2
N-(2-bromophenyl)pyrazine-2-carboxamide C₁₁H₈BrN₃O 278.1 2-bromophenyl (pyrazine) 1.77 1 4
N-(1-naphthyl)cyclopentanecarboxamide C₁₆H₁₇NO 239.3 1-naphthyl N/A 1 2
N-(3-amino-2-methylphenyl)cyclopentanecarboxamide C₁₃H₁₈N₂O 218.3 3-amino-2-methylphenyl N/A 2 2
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide C₁₆H₁₉NO₂S 289.4 furan-thiophene ethyl N/A 1 3
N-(2-fluorophenyl)cyclopentanecarboxamide C₁₂H₁₄FNO 207.2 2-fluorophenyl N/A 1 2

*Note: logP values are estimated for the target compound based on bromine’s lipophilic contribution.

Key Structural and Functional Differences

Substituent Effects
  • Halogenated Phenyl Groups: The bromine in this compound enhances lipophilicity (logP ~2.5) compared to the fluorine analog (MW 207.2, ). Bromine’s polarizability may also facilitate halogen bonding, a property leveraged in drug-receptor interactions.
  • Aromatic vs. Heteroaromatic Cores :

    • N-(2-bromophenyl)pyrazine-2-carboxamide (MW 278.1) replaces the cyclopentane with a pyrazine ring, increasing hydrogen bond acceptors (4 vs. 2) and reducing logP (1.77) due to the heteroaromatic ring’s polarity .
  • Bulkier Substituents :

    • N-(1-naphthyl)cyclopentanecarboxamide (MW 239.3) incorporates a naphthyl group, significantly increasing steric bulk and molecular weight compared to bromophenyl derivatives. This may hinder membrane permeability but improve π-π stacking in crystal lattices .
Hydrogen Bonding and Solubility
  • The amino group in N-(3-amino-2-methylphenyl)cyclopentanecarboxamide (MW 218.3) adds a second hydrogen bond donor, likely enhancing water solubility and bioavailability compared to the bromophenyl variant .

Preparation Methods

Reaction Scheme and Conditions

Cyclopentanecarbonyl chloride+2-BromoanilineNaOH, H2O/CH2Cl2N-(2-Bromophenyl)cyclopentanecarboxamide\text{Cyclopentanecarbonyl chloride} + \text{2-Bromoaniline} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{this compound}

  • Solvent System : Biphasic (dichloromethane/water)

  • Base : Aqueous NaOH (10% w/v)

  • Temperature : 0–25°C, 2–4 hours

  • Workup : Extraction with CH2_2Cl2_2, drying over MgSO4_4, and vacuum concentration.

Yield and Purity

Typical yields range from 65–75% , with purity >95% after recrystallization from ethanol/water. Side products include unreacted starting materials and hydrolyzed carboxylic acid.

Coupling Agent-Mediated Synthesis

For laboratories lacking acyl chlorides, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation between cyclopentanecarboxylic acid and 2-bromoaniline.

Reaction Optimization

Cyclopentanecarboxylic acid+2-BromoanilineEDCl, HOBt, DIPEAThis compound\text{Cyclopentanecarboxylic acid} + \text{2-Bromoaniline} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{this compound}

  • Coupling Agents : EDCl (1.2 equiv) with HOBt (1-hydroxybenzotriazole, 1.1 equiv)

  • Solvent : Anhydrous DMF or THF

  • Base : DIPEA (N,N-diisopropylethylamine, 2.0 equiv)

  • Temperature : 0°C to room temperature, 12–18 hours.

Performance Metrics

  • Yield : 80–90%

  • Purity : Requires column chromatography (hexane/EtOAc = 3:1) to remove urea byproducts.

Palladium-Catalyzed C–H Activation

Recent advances employ palladium catalysts to facilitate direct coupling between cyclopentanecarboxylic acid derivatives and 2-bromoaniline via C–H functionalization.

Catalytic System

Cyclopentanecarboxylic acid+2-BromoiodobenzenePd(OAc)2,Ligand, BaseThis compound\text{Cyclopentanecarboxylic acid} + \text{2-Bromoiodobenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{Ligand, Base}} \text{this compound}

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 6 mol%)

  • Base : Cs2_2CO3_3 (2.0 equiv)

  • Solvent : Toluene, 110°C, 24 hours.

Efficiency and Limitations

  • Yield : 50–60%

  • Advantages : Avoids pre-functionalized substrates.

  • Drawbacks : Requires inert conditions and expensive ligands.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)ScalabilityCost Efficiency
Direct AmidationBiphasic, 0–25°C65–75>95HighLow
EDCl/HOBt CouplingDMF, 0°C to rt80–90>98ModerateModerate
Pd-Catalyzed C–H ActivationToluene, 110°C50–6090–95LowHigh

Key Findings :

  • The EDCl/HOBt method offers the best balance of yield and purity but requires chromatography.

  • Direct amidation is optimal for large-scale synthesis due to simplicity and low cost.

  • Pd-catalyzed routes are exploratory, with potential for niche applications in asymmetric synthesis.

Industrial-Scale Considerations

For kilogram-scale production, the direct amidation method is favored:

  • Process Intensification : Continuous flow reactors reduce reaction time to <1 hour.

  • Solvent Recovery : Dichloromethane is recycled via distillation, improving sustainability.

  • Quality Control : In-line FTIR monitors acyl chloride consumption, ensuring >99% conversion .

Q & A

Basic: What are the optimal synthetic routes for N-(2-bromophenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with 2-bromoaniline via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI in dichloromethane or DMF, with a base such as triethylamine to facilitate the reaction .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yields can vary between 50–70%, influenced by steric hindrance from the bromophenyl group .
  • Optimization strategies : Adjusting solvent polarity (e.g., switching from DCM to THF) and temperature (room temperature vs. reflux) to improve reaction efficiency. Monitoring by TLC or LC-MS ensures intermediate stability .

Advanced: How can structural discrepancies in NMR data for this compound derivatives be resolved?

Answer:
Contradictions in 1H^1H-NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Conformational isomerism : The cyclopentane ring’s puckering can create distinct environments for adjacent protons. Dynamic NMR studies or computational modeling (DFT) can clarify these effects .
  • Residual solvent peaks : Ensure thorough drying or use deuterated solvents with low water content.
  • Impurity analysis : LC-MS or HPLC can detect byproducts like unreacted starting materials or oxidized intermediates .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

  • 1H^1H-NMR/13C^{13}C-NMR : Verify aromatic proton integration (2-bromophenyl group) and cyclopentane carboxamide signals .
  • Mass spectrometry (LC-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from bromine (79Br/81Br^{79}Br/^{81}Br) .
  • Elemental analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced: How does the bromine substituent on the phenyl ring influence the compound’s reactivity and biological activity?

Answer:
The 2-bromo group:

  • Electron-withdrawing effects : Stabilizes intermediates in nucleophilic aromatic substitution reactions, enabling further derivatization (e.g., Suzuki coupling) .
  • Biological interactions : Enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with non-brominated analogs (e.g., N-(2-methylphenyl)cyclopentanecarboxamide) show altered binding affinities to targets like kinases or GPCRs .
  • Methodological validation : Use molecular docking (AutoDock Vina) and SPR assays to quantify binding differences .

Advanced: How can researchers address contradictory bioactivity data in studies of this compound?

Answer:
Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
  • Metabolic stability : Perform hepatic microsome studies to rule out rapid degradation in certain models .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Thermal stability : DSC analysis reveals decomposition temperatures (>150°C), suggesting storage at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : The amide bond is susceptible to acidic/basic conditions. Use anhydrous DMSO for stock solutions and avoid aqueous buffers with pH extremes .

Advanced: What computational methods are effective for predicting the pharmacological potential of this compound derivatives?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using descriptors like logP or polar surface area .
  • Molecular dynamics simulations : Assess binding persistence in target proteins (e.g., MDM2 or β-amyloid) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate permeability (Caco-2 models) and cytochrome P450 interactions .

Advanced: How can researchers design SAR studies for this compound analogs?

Answer:

  • Core modifications : Replace cyclopentane with cyclohexane or introduce heteroatoms (e.g., oxygen) to alter ring strain and solubility .
  • Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH3_3) or -withdrawing (e.g., -NO2_2) groups on the phenyl ring to probe electronic effects .
  • Bioisosteric replacement : Substitute bromine with chlorine or trifluoromethyl groups to maintain steric bulk while modulating reactivity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
  • Waste disposal : Neutralize amide bonds with NaOH/ethanol mixtures before incineration .

Advanced: How can cryo-EM or X-ray crystallography elucidate the binding mode of this compound to its targets?

Answer:

  • Co-crystallization : Soak protein crystals (e.g., kinases) with 1–5 mM compound for 24–48 hours. Resolve structures at <3.0 Å resolution to identify hydrogen bonds with the carboxamide group .
  • Cryo-EM : For membrane-bound targets (e.g., GPCRs), use lipid nanodiscs and 300-kV microscopes to achieve sub-4 Å maps, highlighting hydrophobic interactions with the bromophenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.